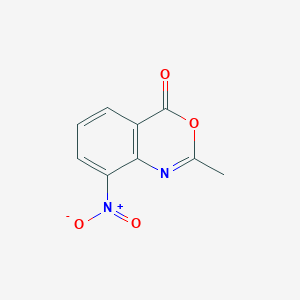
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class. It is known for its antimicrobial properties and has been shown to be effective against various bacteria, including Staphylococcus aureus . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one can be synthesized through the reaction of 2-methylphenol with nitric acid . The process involves nitration of the phenol group followed by cyclization to form the benzoxazinone ring. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazinone ring allows for various substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzoxazinones, and other heterocyclic compounds
科学的研究の応用
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects against bacterial infections.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one involves its interaction with bacterial enzymes and proteins. The compound inhibits the growth of bacteria by interfering with their metabolic processes. The nitro group plays a crucial role in its antimicrobial activity, and the benzoxazinone ring structure enhances its binding affinity to bacterial targets .
類似化合物との比較
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Similar structure but lacks the nitro group, resulting in different chemical properties and applications.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazinone derivative with a nitro group at a different position, leading to variations in its biological activity.
Uniqueness
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its antimicrobial activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
103028-64-4 |
|---|---|
分子式 |
C9H6N2O4 |
分子量 |
206.15 g/mol |
IUPAC名 |
2-methyl-8-nitro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H6N2O4/c1-5-10-8-6(9(12)15-5)3-2-4-7(8)11(13)14/h2-4H,1H3 |
InChIキー |
RSDIZLRVZHYTTN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)
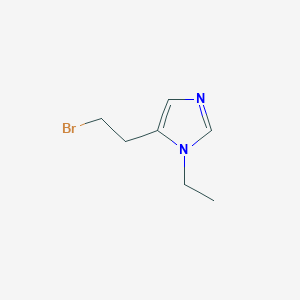
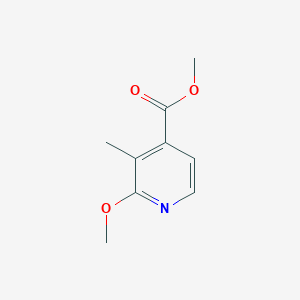
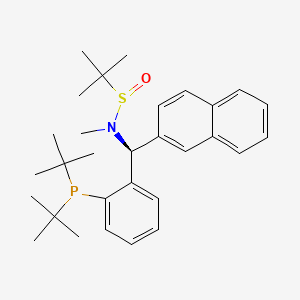
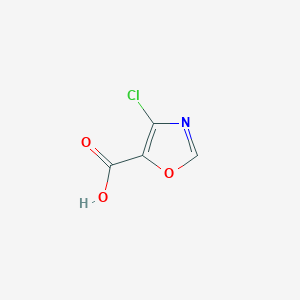
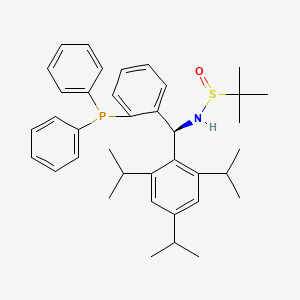

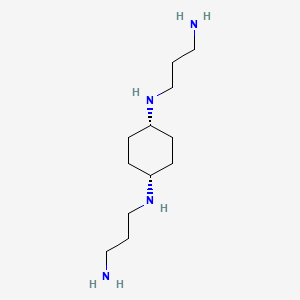


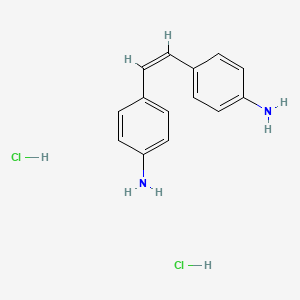
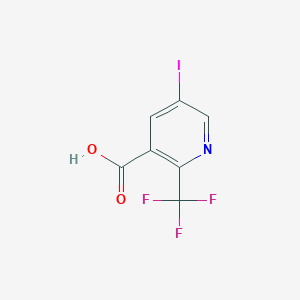
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)

